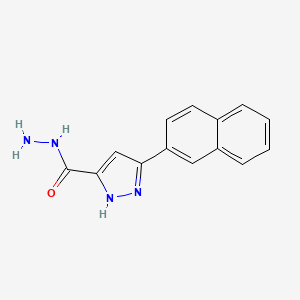

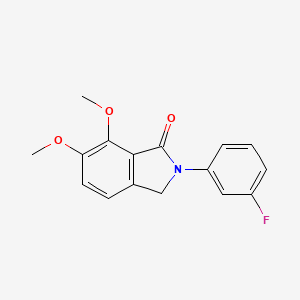

![molecular formula C16H16N2O2 B5614736 N-[4-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5614736.png)

N-[4-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[4-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide” is a chemical compound. It is used as a colorant in the manufacture of articles or components of articles intended for use in producing, manufacturing, packing, processing, preparing, treating, packaging, transporting, or holding food . It is also used in research.

Chemical Reactions Analysis

Amines, such as the one in “N-[4-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide”, are known to react with aldehydes and ketones to form imine derivatives . They can also react with acid chlorides to form amides .科学研究应用

- Role of N-(4-carbamoylphenyl)-3,4-dimethylbenzamide : This compound serves as a crucial intermediate in the industrial production of P.Y. 181. An efficient two-step synthetic route has been developed to improve yields and procedures, resulting in an overall yield exceeding 78% .

- Research Findings : N-(4-carbamoylphenyl)-3,4-dimethylbenzamide has been evaluated for its anticancer potential. One study identified it as the most active compound against three cell lines, demonstrating an inhibitory effect on VEGFR-2 (vascular endothelial growth factor receptor 2) and increased caspase-3 levels .

- Evidence : In vitro experiments showed a significant reduction (87%) in TNF-α (tumor necrosis factor alpha) levels when exposed to this compound. TNF-α plays a key role in inflammation, and its suppression is beneficial for various inflammatory conditions .

- VEGFR-2 Inhibition : N-(4-carbamoylphenyl)-3,4-dimethylbenzamide demonstrated noticeable in vitro VEGFR-2 inhibitory effects, which could be relevant for angiogenesis-related diseases .

- Lead Compound : Researchers have explored this compound as a potential lead for drug development due to its unique structure and biological activity. Further optimization studies are ongoing .

Pigment Yellow 181 (P.Y. 181) Synthesis

Anticancer Properties

Anti-Inflammatory Effects

Biological Activity Against Specific Targets

Drug Development and Optimization

Materials Science and Polymer Applications

安全和危害

作用机制

Target of Action

It is known that this compound is an important intermediate in the production of pigment yellow 181 , which suggests that its targets could be related to pigment production or coloration processes.

Mode of Action

It is known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. This suggests that the compound might interact with its targets by forming carbon–carbon bonds, leading to changes in the molecular structure of the targets.

Biochemical Pathways

Given its role in the suzuki–miyaura (sm) cross-coupling reaction , it can be inferred that this compound might affect pathways related to carbon–carbon bond formation. The downstream effects of these pathways could include the synthesis of complex organic molecules.

Result of Action

Given its role as an intermediate in the production of pigment yellow 181 , it can be inferred that this compound might contribute to the production of pigments, potentially affecting the coloration of materials.

Action Environment

It is known that pigment yellow 181, which this compound is an intermediate for, is extremely heat stable and very light-fast . This suggests that the compound might also exhibit stability under various environmental conditions.

属性

IUPAC Name |

N-(4-carbamoylphenyl)-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-10-3-4-13(9-11(10)2)16(20)18-14-7-5-12(6-8-14)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMVNAAQGSLUNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-methoxypropyl)-9-thieno[3,2-d]pyrimidin-4-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5614657.png)

![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5614662.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-[(5-methyl-2-thienyl)methyl]-N-(2-pyridinylmethyl)propanamide](/img/structure/B5614664.png)

![N~3~-[2-(3-phenoxyphenyl)ethyl]-1,3-piperidinedicarboxamide](/img/structure/B5614676.png)

![2-(3-methoxypropyl)-9-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5614703.png)

![rel-(3R,4R)-4-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-3-piperidinol dihydrochloride](/img/structure/B5614704.png)

![6-(4-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B5614710.png)

![(4aS*,7aR*)-1-[(5-methyl-2-thienyl)carbonyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5614722.png)

![N-1,3-benzodioxol-5-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5614728.png)